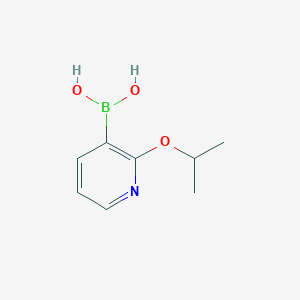

2-Isopropoxypyridine-3-boronic acid

Descripción general

Descripción

2-Isopropoxypyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

The synthesis of 2-Isopropoxypyridine-3-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to introduce the boronic acid group.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.

[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.

Análisis De Reacciones Químicas

2-Isopropoxypyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or other oxidized derivatives.

Substitution Reactions: The isopropoxy group on the pyridine ring can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed from these reactions are often complex organic molecules that are valuable in various applications.

Aplicaciones Científicas De Investigación

2-Isopropoxypyridine-3-boronic acid, with the CAS number 1150114-42-3, is a boronic acid derivative featuring an isopropoxy group at the 2-position of the pyridine ring and a boronic acid moiety at the 3-position . Boronic acids, including this compound, are valuable in synthesis, catalysis, analytical chemistry, and biological systems .

General Applications of Boronic Acids

Boronic acids and their derivatives are useful classes of organoboron molecules . Unlike many organometallic derivatives and most organoboranes, boronic acids are usually stable to air and moisture, and are of relatively low toxicity and environmental impact .

Boronic acids have a variety of applications :

- Synthesis: Boronic acids and boronates are established as intermediates of great value and versatility, especially in the Suzuki-Miyaura cross-coupling reaction .

- Catalysis: Boronic acids are used in catalysis .

- Analytical Chemistry: Boronic acids play a role in analytical chemistry .

- Biological Systems: Boronic acids are used in biological systems . They exhibit anticancer, antibacterial, and antiviral activities and can be used as sensors and delivery systems .

Specific Applications of this compound

This compound is a chemical compound with multiple potential applications, particularly in scientific research.

- Reactant in Chemical Synthesis: this compound is used as a reactant in chemical synthesis .

*Organoboron compounds, including boronic acids, are used in catalysis . - Ligand Assisted Organic Group Migration: Boronic acids can be used in metal-free one-pot synthesis of four-coordinate organoborons, which represents the first instance of ligand assisted organic group migration between boronic acids .

Boronic Acids in Medicinal Chemistry

Mecanismo De Acción

The mechanism of action of 2-Isopropoxypyridine-3-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The isopropoxy group on the pyridine ring can also participate in various substitution reactions, contributing to the compound’s versatility in organic synthesis.

Comparación Con Compuestos Similares

2-Isopropoxypyridine-3-boronic acid can be compared with other boronic acids and esters, such as:

Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the pyridine ring and isopropoxy group, making it less versatile in certain reactions.

Pyridine-3-boronic Acid: This compound is similar but lacks the isopropoxy group, which can affect its reactivity and applications.

2-Isopropoxypyridine-5-boronic Acid: This isomer has the boronic acid group at a different position on the pyridine ring, which can lead to different reactivity and applications.

The unique structure of this compound, with its isopropoxy group and specific positioning of the boronic acid group, makes it particularly valuable in certain synthetic applications.

Actividad Biológica

2-Isopropoxypyridine-3-boronic acid, with the chemical formula C₈H₁₁BNO₃, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure : The compound consists of a pyridine ring substituted with an isopropoxy group and a boronic acid functional group. This unique structure contributes to its biological activity.

Physical Properties :

- Molecular Weight : 165.99 g/mol

- Melting Point : Not specified in the sources reviewed

- Solubility : Soluble in organic solvents; specific solubility data not provided

This compound exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : Boronic acids are known for their ability to form reversible covalent bonds with serine and cysteine residues in enzymes, which can inhibit their activity. This property is particularly significant in the design of enzyme inhibitors for therapeutic applications .

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular processes such as metabolism and inflammation .

- Antioxidant Activity : Some studies suggest that boronic acids can exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Potential

Research indicates that boronic acids, including this compound, are being investigated for their anticancer properties. They can act as enzyme inhibitors in cancer-related pathways, particularly those involving proteasomes and kinases .

Antimicrobial Effects

Boronic acid derivatives have shown promise in antimicrobial applications, particularly against fungal infections. Their ability to disrupt cellular processes in pathogens may lead to the development of new antifungal agents .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study demonstrated that boronic acid compounds could effectively inhibit certain enzymes involved in cancer progression. The specific interaction of this compound with target enzymes was highlighted as a potential therapeutic pathway .

- Antimicrobial Research : Another investigation explored the efficacy of various boronic acids against fungal strains, showing that modifications to the boronic acid structure could enhance antimicrobial activity. This compound was included in this research, indicating its potential as a lead compound for further development .

Data Table: Biological Activities of Boronic Acids

Safety and Toxicology

While this compound shows potential therapeutic benefits, safety data indicate it can be harmful if inhaled or if it comes into contact with skin. Proper handling procedures must be followed to mitigate risks associated with exposure .

Propiedades

IUPAC Name |

(2-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKJNDOHNQLKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674929 | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-42-3 | |

| Record name | B-[2-(1-Methylethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.